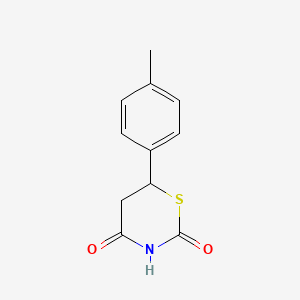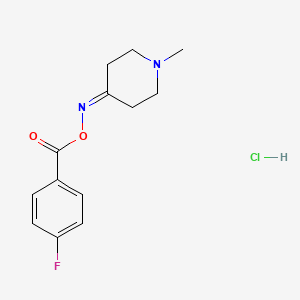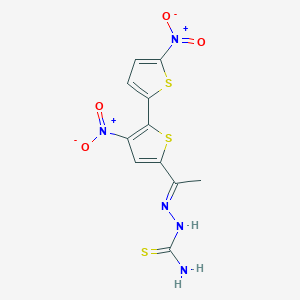![molecular formula C13H19ClO3S B3845865 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol](/img/structure/B3845865.png)
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol
Übersicht
Beschreibung
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol, also known as Ebselen, is a chemical compound that has been widely studied for its potential therapeutic applications. Ebselen belongs to the class of organoselenium compounds and has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol is complex and involves multiple pathways. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to act as a glutathione peroxidase mimic, which helps to reduce oxidative stress by scavenging reactive oxygen species (ROS). 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol also inhibits the activity of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have a wide range of biochemical and physiological effects. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has also been found to modulate various signaling pathways, which play a crucial role in cell survival and apoptosis. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have anti-angiogenic properties, which can inhibit the growth of blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has several advantages for lab experiments. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol is a potent antioxidant and anti-inflammatory agent, which can be used to study the role of oxidative stress and inflammation in various diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can also be used to study the mechanism of action of various signaling pathways, including the NF-κB and MAPK pathways. However, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has some limitations for lab experiments. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can interact with other compounds, which can affect the results of experiments. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have potential therapeutic applications in various diseases, including neurological disorders, cancer, and cardiovascular diseases. Further studies are needed to elucidate the mechanism of action of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol and to identify its molecular targets. Additionally, the development of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol analogs with improved pharmacokinetic properties and reduced off-target effects could lead to the development of more effective therapeutic agents. Finally, the use of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol in combination with other drugs could enhance its therapeutic efficacy in various diseases.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and cardiovascular diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have cardioprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3S/c1-10(2)17-7-13(15)9-18(16)8-11-3-5-12(14)6-4-11/h3-6,10,13,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSDRDJHEODVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CS(=O)CC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [(5-nitro-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B3845782.png)





![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1-piperidinyl)acetamide](/img/structure/B3845832.png)

![N,N,N'-trimethyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B3845869.png)


![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B3845879.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]acetohydrazide](/img/structure/B3845897.png)
![ethyl N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B3845903.png)